molecular formula C17H19ClN2OS B4987670 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Katalognummer B4987670
Molekulargewicht: 334.9 g/mol
InChI-Schlüssel: WMKIUDRLWIDNML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide, also known as CCT129202, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their further aggregation. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In Alzheimer's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which reduces the formation of plaques in the brain. In Parkinson's disease, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, which leads to the preservation of motor function.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several advantages for lab experiments, including its high potency and specificity for its target molecules. However, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide also has limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its solubility and reduce its toxicity. Additionally, further research is needed to fully understand its mechanism of action and identify potential drug targets.

Synthesemethoden

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-chlorobenzylamine with 2-bromoacetylthiazole, followed by reduction with sodium borohydride to obtain N-(3-chlorobenzyl)-2-aminothiazole. The final step involves the reaction of N-(3-chlorobenzyl)-2-aminothiazole with cyclohexanecarboxylic acid chloride in the presence of triethylamine to obtain N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the pathogenesis of the disease. In Parkinson's disease research, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Eigenschaften

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-14-8-4-5-12(9-14)10-15-11-19-17(22-15)20-16(21)13-6-2-1-3-7-13/h4-5,8-9,11,13H,1-3,6-7,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKIUDRLWIDNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.